molecular formula C20H12ClN3O4 B13571804 2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13571804
M. Wt: 393.8 g/mol
InChI Key: FKCPHTJYRUIKED-UHFFFAOYSA-N
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Description

2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a biphenyl group substituted with a chlorine atom and a nitro group attached to a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method starts with the preparation of the biphenyl intermediate, which is then chlorinated to introduce the chlorine substituent. The chlorinated biphenyl is subsequently reacted with a pyrido[1,2-a]pyrimidin-4-one derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chlorine atom can lead to various biphenyl derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells . The nitro group and biphenyl moiety contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-chloro-[1,1’-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a nitro group and a biphenyl moiety enhances its potential as a multi-target inhibitor, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H12ClN3O4

Molecular Weight

393.8 g/mol

IUPAC Name

2-(2-chloro-4-phenylphenoxy)-3-nitropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C20H12ClN3O4/c21-15-12-14(13-6-2-1-3-7-13)9-10-16(15)28-19-18(24(26)27)20(25)23-11-5-4-8-17(23)22-19/h1-12H

InChI Key

FKCPHTJYRUIKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C(=O)N4C=CC=CC4=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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